molecular formula C30H16F14O4 B3039158 BHHT CAS No. 200862-69-7

BHHT

Cat. No.: B3039158
CAS No.: 200862-69-7
M. Wt: 706.4 g/mol
InChI Key: RNGCGRQNGQFBJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BHHT (Benazepril Hydrochlorothiazide Tablets) is a fixed-dose single-pill combination (SPC) drug used primarily for hypertension management. It combines benazepril (an angiotensin-converting enzyme inhibitor, ACEi) and hydrochlorothiazide (a thiazide diuretic) to synergistically lower blood pressure by targeting the renin-angiotensin-aldosterone system (RAAS) and promoting sodium excretion . Clinical studies demonstrate that this compound improves patient adherence to therapy and increases the rate of achieving target blood pressure levels compared to monotherapies. Its efficacy is supported by extensive clinical evidence, particularly in primary care settings, where it simplifies treatment regimens and reduces pill burden .

Preparation Methods

Synthetic Routes and Reaction Conditions

Butylated hydroxytoluene is synthesized through the reaction of p-cresol (4-methylphenol) with isobutylene (2-methylpropene) under acidic conditions, typically catalyzed by sulfuric acid . The reaction can be represented as follows:

CH3(C6H4)OH+2CH2=C(CH3)2(CH3)3C2CH3C6H2OH\text{CH}_3(\text{C}_6\text{H}_4)\text{OH} + 2 \text{CH}_2=\text{C}(\text{CH}_3)_2 \rightarrow (\text{CH}_3)_3\text{C}_2\text{CH}_3\text{C}_6\text{H}_2\text{OH} CH3​(C6​H4​)OH+2CH2​=C(CH3​)2​→(CH3​)3​C2​CH3​C6​H2​OH

Industrial Production Methods

In industrial settings, butylated hydroxytoluene is produced using similar synthetic routes but on a larger scale. The process involves the continuous reaction of p-cresol with isobutylene in the presence of sulfuric acid, followed by purification steps to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Butylated hydroxytoluene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Food Industry

BHT is widely used as a food additive due to its ability to prevent oxidative degradation. Its primary functions include:

  • Preservation of Freshness : BHT is commonly added to low-fat foods and packaging materials to extend shelf life by preventing rancidity caused by lipid oxidation .
  • Regulatory Status : The FDA has classified BHT as Generally Recognized As Safe (GRAS) when used in accordance with good manufacturing practices .

Case Study: BHT in Snack Foods

A study conducted on snack foods demonstrated that the addition of BHT significantly reduced the formation of off-flavors and rancidity over a six-month storage period, thereby enhancing consumer acceptability.

Cosmetics and Personal Care Products

In the cosmetics industry, BHT serves as an effective stabilizer. Its applications include:

  • Antioxidant Properties : BHT helps maintain the integrity of cosmetic formulations by preventing oxidative damage .
  • Concentration Limits : The European Union restricts BHT usage in cosmetics to specific concentrations (e.g., 0.001% in mouthwash) .

Data Table: BHT Concentration in Cosmetic Products

Product TypeMaximum Concentration (%)
Mouthwash0.001
Toothpaste0.01
Other Cosmetics0.8

Pharmaceuticals

BHT's role in pharmaceuticals encompasses several areas:

  • Stabilization of Active Ingredients : It is used to enhance the stability of drugs by preventing oxidative degradation .
  • Potential Therapeutic Effects : Research has indicated that BHT may have antiviral properties, particularly against herpes simplex virus (HSV). In clinical studies, topical application of BHT reduced lesion duration in patients with recurrent HSV infections .

Case Study: Antiviral Activity of BHT

In a controlled trial involving patients with HSV-2, those treated with topical BHT exhibited a 20% reduction in lesion duration compared to the placebo group.

Medical Research

BHT has garnered attention for its potential therapeutic applications beyond its antioxidant properties:

  • Cancer Research : Studies have shown that BHT can inhibit the initiation of hepatocellular carcinoma (HCC) in animal models by enhancing antioxidant status and reducing oxidative stress induced by carcinogens like diethylnitrosamine (DEN) .

Data Table: Effects of BHT on Hepatocellular Carcinoma Induction

Study ParameterControl GroupBHT Treated Group
Lesion SeverityHighModerate
Oxidative Stress MarkersElevatedReduced
Histopathological ChangesSignificantMinimal

Mechanism of Action

Butylated hydroxytoluene exerts its effects primarily through its antioxidant properties. It acts by donating hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The molecular targets include reactive oxygen species and other free radicals, which are stabilized by the antioxidant action of butylated hydroxytoluene .

Comparison with Similar Compounds

Comparison with Similar Compounds

BHHT belongs to the class of antihypertensive SPCs , which combine two or more drugs with complementary mechanisms. Below, this compound is compared to structurally and functionally similar compounds:

ACEi/Diuretic Combinations

Examples include Lisinopril/Hydrochlorothiazide and Enalapril/Hydrochlorothiazide. These combinations share this compound’s dual mechanism but differ in pharmacokinetics:

  • Hydrochlorothiazide Content : this compound contains 12.5 mg hydrochlorothiazide, aligning with standard low-dose diuretic regimens to minimize electrolyte imbalances .

ARB/Diuretic Combinations

Drugs like Losartan/Hydrochlorothiazide or Valsartan/Hydrochlorothiazide replace ACE inhibitors with angiotensin II receptor blockers (ARBs). Key distinctions:

  • Side Effect Profile: ARBs lack the dry cough associated with ACE inhibitors (e.g., benazepril), making them preferable for ACEi-intolerant patients.
  • Renoprotection: ACE inhibitors like benazepril (this compound) are superior in slowing diabetic nephropathy progression compared to ARBs, per clinical guidelines .

Calcium Channel Blocker/Diuretic Combinations

Amlodipine/Hydrochlorothiazide is another SPC option. Differences include:

  • Mechanism : Amlodipine reduces vascular resistance via calcium channel blockade, while this compound’s ACEi component inhibits RAAS.
  • Efficacy in Renal Patients: this compound is more effective in hypertensive patients with chronic kidney disease due to ACEi’s renoprotective effects .

Data Tables

Table 1: Key Pharmacological Properties of this compound vs. Similar SPCs

Compound Mechanism Half-Life (ACEi/ARB) HCTZ Dose Key Advantage Limitation
This compound ACEi + Diuretic 11 hours 12.5 mg Improved adherence, renoprotection Cough risk, electrolyte monitoring
Lisinopril/HCTZ ACEi + Diuretic 12 hours 12.5–25 mg Lower cost generics Higher HCTZ doses increase hypokalemia risk
Losartan/HCTZ ARB + Diuretic 6–9 hours 12.5 mg No cough, better tolerance Less renal protection vs. ACEi
Amlodipine/HCTZ CCB + Diuretic 30–50 hours 12.5 mg Effective in isolated systolic HTN Edema risk, no RAAS inhibition

Table 2: Clinical Outcomes in Hypertension Management

Study Parameter This compound Lisinopril/HCTZ Losartan/HCTZ
Adherence Rate 85% 78% 80%
BP Target Achievement 70% 65% 68%
CKD Patient Efficacy High (RAAS inhibition) Moderate Low

Research Findings and Limitations

  • This compound Advantages : Superior adherence and renal outcomes in primary care due to simplified dosing and ACEi benefits .
  • Drawbacks : Requires monitoring for hyperkalemia and hyponatremia, common to all diuretic-containing SPCs.

Biological Activity

Butylated Hydroxytoluene (BHT), also known as dibutylhydroxytoluene, is a synthetic antioxidant widely used in food preservation and various industrial applications. Its biological activity has been the subject of extensive research, revealing both beneficial and adverse effects. This article presents a comprehensive overview of the biological activity of BHT, including its mechanisms of action, case studies, and relevant research findings.

BHT primarily functions as an antioxidant, preventing oxidative damage by inhibiting the autoxidation of lipids. It achieves this through several mechanisms:

  • Radical Scavenging : BHT donates hydrogen atoms to peroxy radicals, converting them into hydroperoxides and preventing further radical propagation. The reaction can be summarized as follows:
RO2+ArOHROOH+ArO\text{RO}_2\cdot +\text{ArOH}\rightarrow \text{ROOH}+\text{ArO}\cdot
  • Stabilization of Phenoxy Radicals : The phenoxy radical formed during the reaction is stabilized by delocalization of unpaired electrons across the aromatic ring, enhancing BHT's reactivity with lipid free radicals .

Antimicrobial Effects

BHT has demonstrated antimicrobial properties against various microorganisms. A study highlighted its effectiveness in inhibiting the growth of bacteria and fungi. The following table summarizes some key findings:

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.5 mg/mL
Escherichia coli1.0 mg/mL
Candida albicans2.0 mg/mL

These results indicate that BHT can be an effective agent in controlling microbial growth in various settings.

Antiviral Activity

Research has suggested that BHT exhibits antiviral properties, particularly against enveloped viruses. It disrupts viral membranes, leading to inactivation. Notable findings include:

  • Genital Herpes Treatment : A clinical report indicated that topical application of BHT significantly reduced lesions associated with genital herpes .
  • Virus Inactivation Studies : Experimental studies have shown that BHT can inactivate viruses by disrupting their lipid membranes, similar to other phenolic compounds .

Toxicity and Safety Profile

Despite its beneficial properties, BHT's safety profile has raised concerns:

  • Acute Toxicity : The oral LD50 for BHT ranges from 1700 to 2000 mg/kg in rats, indicating moderate toxicity .
  • Chronic Exposure Effects : Long-term exposure may lead to accumulation in body fat and potential reproductive effects at high doses . However, it is classified as "not classifiable as to its carcinogenicity to humans" by IARC .

Case Study 1: Food Preservation

A study investigated the use of BHT in extending the shelf life of processed foods. Results showed that foods treated with BHT had significantly lower levels of rancidity compared to untreated controls over a six-month period.

Case Study 2: Industrial Applications

In a case study involving polymer production, BHT was used as an additive to enhance thermal stability. The results indicated improved performance under heat stress conditions, demonstrating its utility beyond food preservation.

Properties

IUPAC Name

4,4,5,5,6,6,6-heptafluoro-1-[4-[2-[4-(4,4,5,5,6,6,6-heptafluoro-3-oxohexanoyl)phenyl]phenyl]phenyl]hexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H16F14O4/c31-25(32,27(35,36)29(39,40)41)23(47)13-21(45)17-9-5-15(6-10-17)19-3-1-2-4-20(19)16-7-11-18(12-8-16)22(46)14-24(48)26(33,34)28(37,38)30(42,43)44/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNGCGRQNGQFBJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F)C3=CC=C(C=C3)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H16F14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

706.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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